1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
Description
1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a benzimidazole derivative featuring a pyrimidinyl-substituted phenyl group at the 1-position.
Properties
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCAHDHRPSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212736 | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-63-1 | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Coupling with Benzimidazole: The synthesized pyrimidine derivative is then coupled with a benzimidazole precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Modifications: The final product may undergo further modifications to introduce specific functional groups or to enhance its stability and activity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole has been studied for its anticancer properties. Research indicates that compounds with a benzimidazole structure can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
Case Study: Inhibition of Kinase Activity
In vitro studies demonstrated that derivatives of benzimidazole, including this compound, effectively inhibit the activity of certain tyrosine kinases, which are crucial in the development of various cancers. For example, the compound showed promising results against chronic myeloid leukemia (CML) cells by blocking the BCR-ABL fusion protein's activity, similar to imatinib but with potentially improved efficacy and reduced side effects .
Antimicrobial Properties
Research has also indicated that 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole exhibits antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent investigations into neuroprotection have highlighted the potential of this compound in treating neurodegenerative diseases. The benzimidazole scaffold is known for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that this compound could be further developed as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzimidazole derivatives:
Key Observations:
- Pyrimidinyl vs. Methoxy/Benzyl Groups: The pyrimidinyl group in the target compound may improve DNA intercalation or kinase inhibition compared to methoxy or benzyl groups, which primarily modulate lipophilicity .
- logP and Solubility: The target’s estimated logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly hydrophobic derivatives like C1 (logP 5.6) .
- Bioisosteric Replacements: Pyrimidine (a six-membered heterocycle) may offer distinct binding modes compared to triazole (five-membered) or quinoline (fused ring) in hybrids .
Antimicrobial Activity
- C1 (Benzyl/Methoxy): Exhibited inhibition zones against Staphylococcus aureus and Candida albicans, attributed to the benzyl group enhancing membrane disruption .
- Target Compound: While direct data are lacking, pyrimidine-containing analogs in other studies show enhanced activity against DNA gyrase in bacteria .
Anticancer Activity
- Quinoline-Benzimidazole Hybrids (e.g., 14e): Demonstrated potent activity against lymphoma cells (IC50: 0.2 µM) via TAO2 kinase inhibition .
- Pyrimidinyl Analogs: Pyrimidine’s planar structure may facilitate intercalation into DNA or RNA, akin to 5-fluorouracil mechanisms .
ADMET Properties
Biological Activity
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a pyrimidine and phenyl group. Its molecular formula is CHN, and it has a molecular weight of approximately 254.3 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of lung, colorectal, and breast cancer cells .
- Antiviral Properties : The compound has been investigated for its antiviral efficacy, particularly against viruses such as Ebola. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit viral entry into host cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and viral replication. For example, certain benzimidazole derivatives have shown inhibitory activity against enzymes like sEH (soluble epoxide hydrolase), which plays a role in inflammatory processes .
The mechanisms through which 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole exerts its biological effects include:
- Targeting Kinase Pathways : Similar compounds have been shown to interact with kinase pathways that are crucial for cell proliferation and survival in cancer cells .
- Inhibition of Viral Entry : The antiviral mechanism appears to involve blocking the entry of viruses into cells by targeting specific proteins involved in the viral lifecycle .
Case Studies
Several studies provide insights into the biological activity of this compound:
- Anticancer Study : A study synthesized various benzimidazole derivatives and tested their anticancer properties against multiple cell lines. The results indicated that compounds with structural similarities to 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole showed IC values in the low micromolar range against breast and lung cancer cells .
- Antiviral Activity Against Ebola : A series of benzimidazole-piperidine hybrids were evaluated for their ability to inhibit Ebola virus entry. Compounds exhibited EC values below 1 µM, indicating potent antiviral activity compared to standard treatments .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or oxidative conditions. For example:
- Catalyzed Synthesis: Trimethylsilyl chloride in a two-phase system improves yield (70–88%) by minimizing side reactions .
- Oxidative Conditions: Air or ammonium persulfate can act as oxidants to facilitate benzimidazole ring closure .
- Characterization: Validate purity via elemental analysis (C, H, N) and spectroscopic methods (IR for NH/CN stretches; for aromatic proton integration) .
Q. How can researchers confirm the structural integrity of synthesized derivatives?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- IR Spectroscopy: Identify benzimidazole NH stretches (~3400 cm) and pyrimidine ring vibrations (~1600 cm) .
- NMR Analysis: resolves aromatic protons (e.g., pyrimidine protons at δ 8.2–8.5 ppm; benzimidazole protons at δ 7.3–7.8 ppm). confirms quaternary carbons in the pyrimidine ring .
- X-ray Crystallography: Resolve bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles to confirm spatial arrangement .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC values <10 µg/mL indicate potency; compare to BHT standard) .
- Analgesic Evaluation: Acetic acid-induced writhing in mice (dose: 50 mg/kg; % inhibition vs. diclofenac control) .
- Antimicrobial Testing: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
Advanced Research Questions
Q. How do substituents at the pyrimidine or benzimidazole positions influence bioactivity?
Methodological Answer: Use structure-activity relationship (SAR) studies:
- Pyrimidine Substitution: 2-Methyl groups enhance lipophilicity, improving membrane permeability (e.g., IC reduction in cancer cell lines) .
- Benzimidazole Modifications: Electron-withdrawing groups (e.g., -CF) at position 1 increase metabolic stability but may reduce solubility .
- Hybrid Derivatives: Conjugation with 8-hydroxyquinoline (compound 6a–l ) enhances antibacterial activity via metal chelation .
Q. How can computational tools resolve contradictions in experimental data (e.g., binding affinity vs. in vivo efficacy)?
Methodological Answer:
- Molecular Docking: Simulate interactions with targets (e.g., EGFR kinase). Compare binding poses of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole derivatives to Erlotinib (reference inhibitor) to identify steric clashes or suboptimal hydrogen bonding .
- ADME Prediction: Use SwissADME to assess bioavailability (e.g., % absorption <30% may explain poor in vivo efficacy despite high in vitro activity) .
Q. What strategies mitigate off-target effects in benzimidazole-based anticancer agents?
Methodological Answer:
- Selectivity Profiling: Screen against kinase panels (e.g., 100-kinase assay) to identify promiscuous inhibitors.
- Prodrug Design: Mask polar groups (e.g., hydroxyls) with acetylated or glycosylated moieties to enhance tumor-specific activation .
- Ferroptosis Induction: Evaluate lipid peroxidation markers (e.g., MDA levels) in RAW264.7 cells to confirm mechanism specificity .
Research Challenges & Recommendations
- Synthetic Limitations: Low yields (<50%) in non-catalyzed routes due to competing oxidation byproducts. Solution: Optimize catalyst loading (e.g., 10 mol% trimethylsilyl chloride) .
- Bioactivity Discrepancies: In vitro potency vs. in vivo inefficacy. Solution: Incorporate pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
